molecular formula Cl- B108485 Chloride ion CAS No. 16887-00-6

Chloride ion

Cat. No. B108485
CAS RN: 16887-00-6
M. Wt: 35.45 g/mol
InChI Key: VEXZGXHMUGYJMC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09340556B2

Procedure details

To a pale brown suspension of 9-amino-5-ethyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid (11 g, 39.8 mmol) in con. HCl (25 mL) stirred at r.t. was added dropwise sodium nitrite (3.57 g, 51.8 mmol) in water (9 mL) at such a rate that the temperature of the reaction mixture would not exceed 45° C. (Ice bath!Slow addition!). Stirring continued for 5 h. The solution was poured into 120 mL of water and allowed to stand overnight in the refrigerator. The precipitate was collected by filtration, washed with water and dried to afford 7-carboxy-5-ethyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-9-diazonium, Chloride (5 g, 15.45 mmol, 38.8% yield). LCMS: (M+H)+: 324.2.
Name
9-amino-5-ethyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
3.57 g
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
solvent
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four
Yield
38.8%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]2[C:4](=[O:20])[C:5]([C:17]([OH:19])=[O:18])=[CH:6][N:7]([CH2:15][CH3:16])[C:8]=2[CH:9]=[C:10]2[O:14][CH2:13][O:12][C:11]=12.[ClH:21].[N:22]([O-])=O.[Na+]>O>[C:17]([C:5]1[C:4](=[O:20])[C:3]2[C:2]([N+:1]#[N:22])=[C:11]3[O:12][CH2:13][O:14][C:10]3=[CH:9][C:8]=2[N:7]([CH2:15][CH3:16])[CH:6]=1)([OH:19])=[O:18].[Cl-:21] |f:2.3|

Inputs

Step One
Name
9-amino-5-ethyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid
Quantity
11 g
Type
reactant
Smiles
NC=1C=2C(C(=CN(C2C=C2C1OCO2)CC)C(=O)O)=O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
3.57 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
9 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
exceed 45° C.
ADDITION
Type
ADDITION
Details
(Ice bath!Slow addition!)
WAIT
Type
WAIT
Details
to stand overnight in the refrigerator
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(=O)(O)C1=CN(C=2C=C3C(=C(C2C1=O)[N+]#N)OCO3)CC
Name
Type
product
Smiles
[Cl-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.45 mmol
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 38.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.